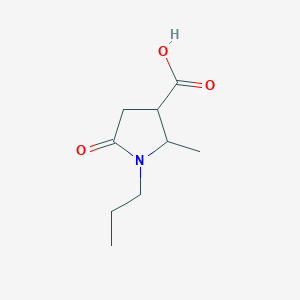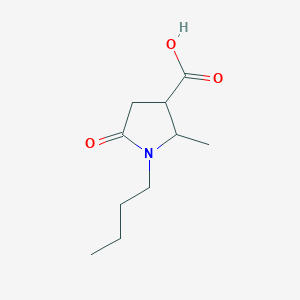
S-Isopropyl o-methyl thiocarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Isopropyl O-methyl thiocarbonate is an organic compound with the chemical formula C5H10O2S. It is a thiocarbonate ester, characterized by the presence of a thiocarbonyl group (C=S) bonded to an isopropyl group and a methoxy group.
準備方法
Synthetic Routes and Reaction Conditions: S-Isopropyl O-methyl thiocarbonate can be synthesized through the reaction of isopropyl alcohol with carbon disulfide in the presence of a base, followed by methylation. The reaction typically involves the following steps:
Formation of Isopropyl Thiocarbonate: Isopropyl alcohol reacts with carbon disulfide in the presence of a base such as sodium hydroxide to form isopropyl thiocarbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions: S-Isopropyl O-methyl thiocarbonate undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiocarbonyl group can yield thiols or thioethers.
Substitution: The methoxy group can be substituted with other nucleophiles, leading to the formation of different thiocarbonate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various thiocarbonate derivatives depending on the nucleophile used.
科学的研究の応用
S-Isopropyl O-methyl thiocarbonate has several applications in scientific research:
Polymer Science: It is used as a monomer in the synthesis of polymers with unique properties.
Organic Synthesis: It serves as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific functionalities, such as stimuli-responsive polymers.
作用機序
The mechanism of action of S-Isopropyl O-methyl thiocarbonate involves its reactivity with nucleophiles, electrophiles, and radicals. The thiocarbonyl group (C=S) is highly reactive and can undergo nucleophilic addition, electrophilic substitution, and radical reactions. These reactions are facilitated by the electron-withdrawing nature of the thiocarbonyl group, which makes the carbon atom more susceptible to attack by nucleophiles and radicals .
類似化合物との比較
- S-Methyl O-methyl thiocarbonate
- S-Ethyl O-methyl thiocarbonate
- S-Propyl O-methyl thiocarbonate
Comparison: S-Isopropyl O-methyl thiocarbonate is unique due to the presence of the isopropyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness affects its reactivity and the types of products formed in chemical reactions. For example, the bulkier isopropyl group can influence the selectivity and rate of nucleophilic substitution reactions compared to smaller alkyl groups like methyl or ethyl .
特性
IUPAC Name |
methyl propan-2-ylsulfanylformate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-4(2)8-5(6)7-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVKKNWZGJZOHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8008983.png)
![2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8008990.png)












